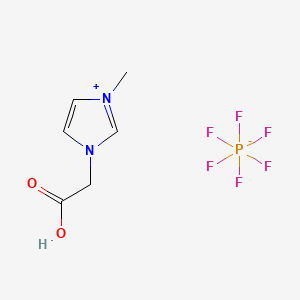
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid typically involves the alkylation of imidazole derivatives. One common method is the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage in the presence of titanium tetrachloride . This process yields the desired imidazole derivative with high purity.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Methylimidazol-3-ium-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
科学的研究の応用
2-(3-Methylimidazol-3-ium-1-yl)acetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-(2-Methylimidazol-1-yl)acetic acid: Another imidazole derivative with similar chemical properties.
Uniqueness
2-(3-Methylimidazol-3-ium-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6H9F6N2O2P |
|---|---|
分子量 |
286.11 g/mol |
IUPAC名 |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C6H8N2O2.F6P/c1-7-2-3-8(5-7)4-6(9)10;1-7(2,3,4,5)6/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChIキー |
WPDZSDACDHRYIX-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CN(C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















